(25R)-11alpha,20,26-trihydroxyecdysone
Description
(25R)-11alpha,20,26-Trihydroxyecdysone is a phytoecdysteroid, a class of polyhydroxylated steroids structurally analogous to insect molting hormones. It is characterized by hydroxyl groups at positions 11α, 20, and 26, with a 25R stereochemical configuration. This compound has been isolated from plants in the Vitex genus, such as Vitex canescens and Vitex scabra, where it coexists with C-25 epimers (e.g., 25S isomer) and other hydroxylated derivatives . Its molecular formula is C₂₇H₄₄O₈ (based on structural analogs), with a molecular weight of approximately 508.6 g/mol .
Recent metabolomic studies have identified its 25S epimer as a biomarker in osteoporosis and gestational diabetes, suggesting possible endocrine interactions .
Properties
Molecular Formula |
C27H44O9 |
|---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
(2S,3R,5R,9R,10R,11R,13R,14S,17S)-2,3,11,14-tetrahydroxy-10,13-dimethyl-17-[(2R,3R,6R)-2,3,6,7-tetrahydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C27H44O9/c1-23(34,13-28)7-6-21(33)26(4,35)20-5-8-27(36)15-10-16(29)14-9-17(30)18(31)11-24(14,2)22(15)19(32)12-25(20,27)3/h10,14,17-22,28,30-36H,5-9,11-13H2,1-4H3/t14-,17+,18-,19+,20-,21+,22+,23+,24-,25+,26+,27+/m0/s1 |
InChI Key |
KLDBEDBIBHZKCM-VNFJJEEASA-N |
Isomeric SMILES |
C[C@]12C[C@H]([C@H]3C(=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)[C@@]1(CC[C@@H]2[C@](C)([C@@H](CC[C@](C)(CO)O)O)O)O)O |
Canonical SMILES |
CC12CC(C3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2C(C)(C(CCC(C)(CO)O)O)O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Ecdysteroids
Structural Comparisons
The table below summarizes key structural differences between (25R)-11alpha,20,26-trihydroxyecdysone and related ecdysteroids:
Key Observations:
- Hydroxylation Patterns : The 11α-hydroxyl group distinguishes (25R)-11α,20,26-trihydroxyecdysone from 20-hydroxyecdysone, which lacks this substitution but has hydroxyls at positions 2, 3, and 22 .
- Stereochemistry : The 25R configuration differentiates it from the 25S epimer, which shows distinct chromatographic separation and bioactivity in metabolomic studies .
- Esterification: Derivatives like 22-acetate or 22-glycolate (e.g., in Pycnogonum litorale) exhibit reduced hormonal activity compared to non-esterified forms .
(a) Molting Hormone Activity
- 20-Hydroxyecdysone is the primary molting hormone in arthropods, binding strongly to ecdysone receptors. In contrast, (25R)-11α,20,26-trihydroxyecdysone lacks the 22-OH group critical for receptor interaction, rendering it inactive in molting assays .
- Esterified Derivatives : Compounds like 20-hydroxyecdysone 22-acetate are hormonally inactive due to blocked 22-OH, emphasizing the necessity of free hydroxyl groups for bioactivity .
(b) Pharmacological Potential
- Osteoporosis Biomarker : The 25S epimer of (25R)-11α,20,26-trihydroxyecdysone is upregulated in plasma of osteoporosis patients (FC = 1.349, p = 0.022), suggesting a role in bone metabolism .
- Plant Stress Response : In tobacco, ecdysteroids like the 25S isomer are modulated under drought stress, though their exact mechanism remains unclear .
(c) Metabolic Stability
- Hydroxylation vs. Esterification : Additional hydroxyl groups (e.g., 11α, 26) may enhance solubility but reduce membrane permeability compared to less-polar analogs like 20-hydroxyecdysone .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
